molecular formula C4H5F2N3S B12994965 2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine

2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine

Cat. No.: B12994965
M. Wt: 165.17 g/mol
InChI Key: INTRZTYOGAJCNX-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. . The presence of the 1,3,4-thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-difluoroethanamine with 1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of DNA replication in bacterial and cancer cells, making the compound effective as an antimicrobial and anticancer agent . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties.

Comparison with Similar Compounds

2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in the presence of the difluoroethyl group, which imparts distinct chemical and biological properties to the compound, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C4H5F2N3S

Molecular Weight

165.17 g/mol

IUPAC Name

2,2-difluoro-2-(1,3,4-thiadiazol-2-yl)ethanamine

InChI

InChI=1S/C4H5F2N3S/c5-4(6,1-7)3-9-8-2-10-3/h2H,1,7H2

InChI Key

INTRZTYOGAJCNX-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)C(CN)(F)F

Origin of Product

United States

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